REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[C:6]([N+:13]([O-])=O)[CH:5]=[CH:4][CH:3]=1>C(O)(=O)C.C(O)C.O.[Fe]>[NH2:13][C:6]1[CH:5]=[CH:4][CH:3]=[C:2]([CH3:1])[C:7]=1[C:8]([O:10][CH2:11][CH3:12])=[O:9]
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Name
|
|
Quantity
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185 g
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Type
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reactant
|
Smiles
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CC1=CC=CC(=C1C(=O)OCC)[N+](=O)[O-]
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Name
|
|
Quantity
|
343 mL
|
Type
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solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
2200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
176 g
|
Type
|
catalyst
|
Smiles
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[Fe]
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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at reflux for 5 hours
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Duration
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5 h
|
Type
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TEMPERATURE
|
Details
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to cool
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over sodium sulfate
|
Type
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FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated to an orange oil 148.3 g
|
Name
|
|
Type
|
|
Smiles
|
NC1=C(C(=O)OCC)C(=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |